molecular formula C23H26N2O B1294783 Malachite Green carbinol CAS No. 510-13-4

Malachite Green carbinol

Cat. No.: B1294783
CAS No.: 510-13-4
M. Wt: 346.5 g/mol
InChI Key: LXHOGENDFZKPSF-UHFFFAOYSA-N
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Description

Contextualization within the Triphenylmethane (B1682552) Dye Family

Malachite Green Carbinol base belongs to the triphenylmethane dye family. evitachem.comslideshare.net These synthetic organic dyes are characterized by a central carbon atom bonded to three aromatic rings. slideshare.netwikipedia.org The triphenylmethane structure forms the basic skeleton for a wide array of dyes that are known for their brilliant and intense colors. wikipedia.orgbritannica.com

Members of this family, including Malachite Green, are used in various applications such as textile dyeing, as pH indicators, and in biological staining. ontosight.aiwikipedia.orgaskiitians.com The specific properties and color of each dye are determined by the various functional groups attached to the aromatic rings. sci-hub.st In the case of this compound base, the presence of a hydroxyl (-OH) group on the central carbon atom distinguishes it from the colored, cationic form of Malachite Green.

Interconversion Dynamics of this compound Base with Related Compounds

The chemical behavior of this compound base is largely defined by its dynamic interconversion with two other related compounds: the Malachite Green cation and Leucomalachite Green. These transformations involve acid-base equilibria and oxidation-reduction reactions.

This compound base exists in a pH-dependent equilibrium with the Malachite Green cation. nih.goviarc.fr In aqueous solutions, the carbinol form is favored under neutral to alkaline conditions (pH > 12), rendering the solution colorless. nih.goviarc.fr This is due to the hydration of the central carbon atom. nih.gov

Conversely, under acidic conditions (pH < 11.6), the hydroxyl group is eliminated, and the molecule becomes the intensely green, cationic form known as Malachite Green. nih.govresearchgate.net The pKa for this equilibrium is approximately 6.9. nih.govfao.orgnih.gov This reversible transformation between the colored and colorless forms is a key characteristic that makes Malachite Green useful as a pH indicator, with a color change from green to colorless as the pH increases. nih.gov The rate of formation of the carbinol base increases with temperature. nih.goviarc.fr

This compound base is also related to Leucomalachite Green through oxidation-reduction pathways. Leucomalachite Green is the reduced, colorless form of Malachite Green. nih.gov It is produced by the condensation of benzaldehyde (B42025) and N,N-dimethylaniline. nih.govwikipedia.org The subsequent oxidation of Leucomalachite Green yields the colored Malachite Green dye. nih.govwikipedia.org

While both this compound base and Leucomalachite Green are colorless, they are structurally distinct. The carbinol base can be reduced to form Leucomalachite Green. evitachem.com Conversely, the oxidation of Leucomalachite Green to Malachite Green is a rapid process that does not proceed through the carbinol as an intermediate. caltech.edu In analytical applications, Leucomalachite Green can be oxidized to Malachite Green for detection purposes. nih.gov

Historical and Current Academic Research Significance

This compound base has been a subject of academic interest for its fundamental chemical properties and its role in various applications. Historically, research focused on understanding the kinetics and mechanism of its interconversion with the Malachite Green cation. caltech.edu These studies were crucial in establishing the principles of dye chemistry and pH indicators.

In contemporary research, this compound base is investigated for its potential in novel applications. For instance, it has been explored as a photo-responsive pH modulator. evitachem.cominvivochem.commedchemexpress.com Under UV irradiation, it can release hydroxide (B78521) ions, leading to a controlled increase in the pH of a solution. invivochem.commedchemexpress.comtargetmol.com This property makes it a valuable tool in studies requiring precise pH control in chemical reactions. invivochem.com Furthermore, its interaction with biological molecules is an area of ongoing research, particularly in the development of biochemical sensors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis[4-(dimethylamino)phenyl]-phenylmethanol
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InChI

InChI=1S/C23H26N2O/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,26H,1-4H3
Source PubChem
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InChI Key

LXHOGENDFZKPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H26N2O
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DSSTOX Substance ID

DTXSID0060149
Record name Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl-
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Molecular Weight

346.5 g/mol
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Physical Description

Green crystalline solid; [Sigma-Aldrich MSDS]
Record name Malachite Green carbinol base
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CAS No.

510-13-4
Record name Malachite green carbinol
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Record name Malachite Green carbinol
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Record name Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl-
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Record name Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl-
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Record name α,α-bis(p-dimethylaminophenyl)benzyl alcohol
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Record name MALACHITE GREEN CARBINOL BASE
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Chemical Reactivity and Transformation Pathways of Malachite Green Carbinol Base

Solvolytic Reactions and pH Dependence

The most defining chemical characteristic of Malachite Green Carbinol base is its dynamic, pH-dependent equilibrium with the colored Malachite Green (MG) cation. nih.govnih.gov In aqueous solutions, the carbinol base undergoes a reversible transformation to the cationic dye form as the pH changes. nih.govresearchgate.net This equilibrium is characterized by a pKa of approximately 6.9. nih.govnih.gov

In acidic to neutral solutions (pH below 6.9), the hydroxyl group on the central carbon atom is eliminated, leading to the formation of the resonance-stabilized, colored MG cation. nih.gov Conversely, in alkaline solutions (pH above 6.9), the central carbon atom is hydroxylated, resulting in the formation of the colorless carbinol base. nih.govresearchgate.net The rate of this transformation to the carbinol form is also influenced by temperature, with an increase in temperature favoring its formation. nih.gov This reversible, pH-driven change between the colored and colorless states is the principle behind its use as a pH indicator. nih.gov

pH Range Dominant Species Appearance
< 6.9Malachite Green CationGreen
> 6.9This compound BaseColorless
~ 6.9Equilibrium MixtureFaded Green

This interactive table summarizes the pH-dependent equilibrium of this compound base.

Photo-Induced Transformations and Mechanistic Investigations

This compound base is susceptible to transformations induced by light, particularly in the ultraviolet (UV) spectrum. These photochemical reactions lead to its degradation through various pathways.

Generation of Hydroxide (B78521) Ions under UV Irradiation

A key photoreaction of this compound base is the release of hydroxide ions (OH⁻) upon exposure to UV radiation. medchemexpress.cominvivochem.com This process involves the heterolytic cleavage of the carbon-hydroxyl bond, generating the stable Malachite Green cation and a hydroxide ion. rsc.org This property allows it to function as a photo-activated base, enabling a controlled increase in the pH of a solution when irradiated. medchemexpress.com The solution consequently transitions from colorless to the deep green of the MG cation. medchemexpress.cominvivochem.com

Formation of Intermediate Photoproducts

The photodegradation of this compound base proceeds through the formation of several intermediate products. Research has shown that these transformations can follow multiple pathways, including N-demethylation, hydroxylation, and cleavage of the molecule's conjugated structure. nih.gov

During irradiation, particularly with wavelengths greater than 365 nm, an intermediate with photocatalytic properties has been observed to form. nih.govresearchgate.net The primary degradation pathways involve hydroxyl radical attacks on the N,N-dimethylamine groups, the phenyl rings, and the central carbon atom. nih.gov This leads to a series of N-demethylated intermediates and, ultimately, the cleavage of the triphenylmethane (B1682552) structure to form benzophenone (B1666685) derivatives, such as 4-(dimethylamine)benzophenone. nih.govnih.govfrontiersin.org

Influence of Wavelength Ranges on Photodegradation

The efficiency of photodegradation is significantly dependent on the wavelength of the incident light. Studies have shown that this compound base is considerably more sensitive to irradiation than its colored cationic form. nih.govresearchgate.net Quantum yields (Φ), which measure the efficiency of a photochemical process, have been calculated for its degradation across different UV wavelength ranges. The solar photolysis of malachite green in the environment is therefore primarily dictated by the photodegradation of the more light-sensitive carbinol form. nih.govresearchgate.net

Compound Wavelength Range (nm) Quantum Yield (Φ)
This compound280-3124.3 x 10⁻³
This compound313-4105.8 x 10⁻³
Malachite Green Dye280-3124.8 x 10⁻⁵
Malachite Green Dye313-3651.1 x 10⁻⁵
Malachite Green Dye> 3650

This interactive table presents the quantum yields for the photodegradation of this compound base and Malachite Green dye at different wavelength ranges. nih.govresearchgate.net

Enzymatic Transformations

Certain enzymes can catalyze the transformation and degradation of this compound base, a process of significant interest for bioremediation.

Laccase-Catalyzed Degradation Mechanisms

Laccase, an enzyme produced by white-rot fungi such as Cerrena sp., has been shown to effectively decolorize and degrade malachite green. nih.govplos.org The degradation process does not require a mediator and proceeds through at least two simultaneous pathways, as identified by liquid chromatography-mass spectrometry (LC-MS) analysis of the degradation products. nih.govnih.govresearchgate.net These pathways involve the enzymatic transformation of the dye into various smaller molecules. nih.gov

Kinetic studies of laccase (LacA) from Cerrena sp. have determined the enzyme's affinity for malachite green and its catalytic efficiency. nih.govplos.org

Kinetic Parameter Value
Kₘ (Michaelis constant)781.9 mM
k꜀ₐₜ (Turnover number)9.5 s⁻¹

This interactive table displays the kinetic parameters for the laccase-catalyzed degradation of Malachite Green. nih.govplos.org

Microbial Biotransformation Pathways

The biotransformation of this compound base is a critical process mediated by a diverse range of microorganisms, including bacteria and fungi. These organisms utilize various enzymatic systems to metabolize the compound, leading to a series of intermediate and final products. The primary pathways involved are reductive and N-demethylation processes.

Numerous bacterial species have demonstrated the ability to degrade malachite green, a process that often commences with its reduction. Intestinal microflora from various mammals, as well as pure cultures of anaerobic bacteria, can metabolize malachite green to its reduced form, leucomalachite green. nih.govresearchgate.net This transformation is significant as it represents a detoxification pathway, although leucomalachite green itself can persist in tissues. fao.org Enzymes such as malachite green reductase, laccase, and dichlorophenolindophenol (DCIP) reductase have been implicated in the bacterial degradation of malachite green. researchgate.netchem-soc.si For instance, Enterobacter asburiae has been shown to degrade malachite green into a mixture of leucomalachite green and various demethylated and benzophenone derivatives. researchgate.net

Fungi, particularly white-rot fungi, are also proficient in the biotransformation of malachite green and its carbinol form. The filamentous fungus Cunninghamella elegans metabolizes malachite green through both reduction to leucomalachite green and sequential N-demethylation. nih.govresearchgate.netnih.gov Inhibition studies suggest that the cytochrome P450 enzyme system is responsible for both of these transformation pathways in this fungus. nih.govnih.gov The degradation can proceed through the formation of N-demethylated and N-oxidized metabolites, including primary and secondary arylamines. researchgate.netnih.gov Ligninolytic fungi, such as Fomes sclerodermeus, utilize extracellular enzymes like laccases and manganese peroxidases to achieve high levels of degradation. conicet.gov.ar

The following table summarizes the microbial biotransformation of malachite green, which exists in equilibrium with its carbinol base, by various microorganisms and the key enzymes involved.

Microorganism/GroupEnzyme(s) ImplicatedMajor Transformation Products
Bacteria
Enterobacter asburiaeLaccase, Malachite Green Reductase, DCIP ReductaseLeucomalachite green, Desmethyl leucomalachite green, Didesmethyl leucomalachite green, (Dimethyl amino phenyl)-phenyl methanone
Intestinal Microflora (anaerobic bacteria)ReductasesLeucomalachite green
Kocuria roseaMalachite Green Reductase, DCIP ReductaseDemethylated products (other than leucomalachite green)
Bacillus sp.Not specifiedDecolorized products
Fungi
Cunninghamella elegansCytochrome P450Leucomalachite green, N-demethylated metabolites, N-oxidized metabolites
Fomes sclerodermeusLaccase, Manganese PeroxidaseCompletely degraded products
Phanerochaete chrysosporiumManganese PeroxidaseDegraded products

Oxidation and Reduction Reactions

The chemical transformations of this compound base are prominently characterized by oxidation and reduction reactions. These processes govern its conversion to the colored malachite green cation and its reduction to the colorless leucomalachite green, respectively.

This compound base exists in a pH-dependent equilibrium with the malachite green cation. nih.gov In acidic to neutral aqueous solutions, the carbinol base readily undergoes dehydration, an oxidation reaction, leading to the formation of the resonance-stabilized, intensely colored malachite green cation. The pKa for the dissociation of the hydrated form (carbinol) to the cation is approximately 6.9. fao.org This conversion is a solvolytic reaction where the hydroxyl group is eliminated from the central carbon atom, resulting in a planar carbocation that is responsible for the characteristic green color of the dye. fao.org The reaction is reversible, and in alkaline conditions (pH > 12), the equilibrium shifts back towards the formation of the colorless carbinol base. nih.gov This conversion from the colorless carbinol to the colored cation can also be initiated by photochemical processes, where UV light irradiation can cause the release of the hydroxyl group. medchemexpress.com

Enzymatically, this reduction is a key step in the microbial degradation of the dye. Various microorganisms employ reductase enzymes to convert malachite green to leucomalachite green. nih.govchem-soc.si For example, the cytochrome P450 system in Cunninghamella elegans has been shown to mediate this reduction. nih.gov Intestinal bacteria also effectively carry out this transformation. nih.govresearchgate.net Leucomalachite green is a colorless and less water-soluble compound compared to the malachite green cation. scispace.com Its formation is a primary mechanism of decolorization observed in many bioremediation studies. chem-soc.sinih.gov

Biological Interactions and Biochemical Mechanisms of Malachite Green Carbinol Base

Cellular Uptake and Membrane Permeability Studies

The cellular uptake of malachite green is largely attributed to the membrane permeability of its carbinol base form. Unlike the charged cationic malachite green, the carbinol base is uncharged and more lipophilic, allowing it to more readily diffuse across the lipid bilayer of cell membranes. nih.gov Once inside the relatively neutral pH of the cytoplasm, an equilibrium can be re-established, potentially regenerating the cationic form which is believed to be the primary reactant with intracellular macromolecules.

Studies have highlighted the lipophilic affinity of malachite green for membranes and its components. Research has demonstrated interactions between the dye and lecithin (B1663433) liposomes, serving as a model for cell membranes. researchgate.net Furthermore, the compound shows an affinity for phospholipids, which are the primary building blocks of cellular membranes. researchgate.netdeepdyve.com The importance of the cell envelope in mediating the compound's effects is underscored by studies on mycobacteria, where the intricate cell wall is thought to provide a crucial barrier against malachite green, suggesting that its passage across this barrier is a key step in its mechanism of action. nih.gov

PropertyObservationImplication for Cellular Uptake
LipophilicityThe carbinol base is more lipophilic than the cationic form. nih.govFacilitates passive diffusion across lipid-rich cell membranes.
pH-Dependent EquilibriumFavored in alkaline conditions (pH > 12), but exists in equilibrium at physiological pH. nih.govAllows the molecule to exist in a membrane-permeable form externally and potentially convert to a reactive cationic form internally.
Interaction with LipidsDemonstrated affinity for lecithin liposomes and phospholipids. researchgate.netdeepdyve.comSuggests partitioning into the cell membrane is a key part of the uptake process.

Molecular Interactions

Once intracellular, malachite green carbinol base and its cationic counterpart can engage in a variety of molecular interactions, most notably with nucleic acids, leading to significant genotoxic effects.

The interaction of malachite green with DNA is complex, involving both non-covalent and covalent binding modes. Spectroscopic and electrochemical studies have shown that the cationic form of malachite green can intercalate between the base pairs of the DNA double helix. researchgate.netsciplatform.com This intercalation is complemented by electrostatic interactions between the positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

In addition to these non-covalent interactions, there is substantial evidence that malachite green can form covalent DNA adducts. nih.gov Studies in rodents fed with malachite green or its metabolite leucomalachite green have shown a dose-related increase in liver DNA adducts. researchgate.net The formation of these stable adducts represents a form of permanent DNA damage that can lead to mutations if not repaired. The observation of induced chromosomal aberrations, sister chromatid exchanges, and DNA fragmentation in mice treated with malachite green further supports its genotoxic potential through direct DNA damage. nih.govnih.gov

Research using DNA footprinting techniques has revealed a degree of sequence selectivity in the binding of malachite green to DNA. At lower concentrations, the dye demonstrates preferential binding to regions of the DNA that are rich in adenine-thymine (AT) base pairs. nih.gov This selectivity suggests that the topography and electronic environment of AT-rich sequences provide a more favorable binding site for the molecule compared to guanine-cytosine (GC) rich regions. However, at higher concentrations, this specificity is lost, and the dye binds to most available DNA sites. nih.gov

The binding of malachite green to the DNA template can physically obstruct the molecular machinery responsible for replication and transcription. Intercalation distorts the helical structure of DNA, which can impede the progression of DNA and RNA polymerases. The formation of covalent adducts presents an even more significant block to these enzymes. The use of a DNA polymerase stop assay with a malachite green-containing copolymer demonstrated that its binding to DNA can halt the activity of DNA polymerase, providing a direct mechanism for the inhibition of DNA replication. nih.govrsc.org Such disruption can lead to cell cycle arrest and, ultimately, cell death.

The interaction of this compound base with specific non-canonical DNA structures like i-motifs is intrinsically linked to pH. The i-motif is a four-stranded DNA structure formed in cytosine-rich sequences under acidic conditions. mdpi.comnih.gov The stability of the i-motif is highly dependent on the protonation of cytosine bases, making it a pH-responsive molecular switch. nih.govnih.govnih.gov

The malachite green system itself is also exquisitely pH-sensitive. The equilibrium between the cationic dye and the neutral carbinol base is governed by pH. nih.govnih.gov Furthermore, this compound base has been investigated as a photobase reagent, capable of releasing hydroxide (B78521) ions (OH-) upon UV irradiation, thereby inducing a localized increase in pH. medchemexpress.cominvivochem.com

While direct binding studies of this compound base to i-motif DNA are not extensively documented, the shared pH-dependency of both systems is significant. The carbinol form predominates at a pH where i-motifs are unfolded, while the DNA-binding cationic form exists at the acidic pH required for i-motif formation. This relationship suggests that the compound could influence the conformational state of i-motif-forming sequences by altering local pH or that its binding to other DNA forms could be modulated by the same pH changes that trigger i-motif formation. It is known that some molecules that bind the complementary G-quadruplex structure can also interact with i-motifs. frontiersin.org Malachite green has been shown to preferentially bind to G-quadruplex DNA, a structure often found in proximity to i-motif sequences. researcher.lifenih.govdntb.gov.ua

Beyond its interactions with DNA, malachite green and its carbinol base can react with a range of other essential biomolecules, contributing to its broader cellular toxicity.

BiomoleculeNature of InteractionObserved Effect/Application
ProteinsNon-covalent binding. nih.govnih.govBinds to serum albumin and myoglobin; used in protein staining and chromophore-assisted laser inactivation. nih.govnih.gov
PhospholipidsAffinity for phospholipid components of membranes. researchgate.netdeepdyve.comContributes to membrane partitioning and cellular uptake. researchgate.net
GlutathioneInteraction leading to depletion. nih.govDepletion of this key antioxidant in mice, suggesting a role in inducing oxidative stress. nih.gov
Phosphate GroupsForms a complex with phosphomolybdate. nih.govForms the basis of the malachite green assay for quantifying inorganic phosphate released by enzymes like ATPases. nih.govresearchgate.net

Interactions with proteins have been well-documented. The dye binds to bovine serum albumin and has been studied as a photon-to-heat converter when protein-bound. nih.gov It can also bind within the scaffold of other proteins, such as myoglobin. nih.gov This reactivity is exploited in biochemical assays; the malachite green assay is a sensitive method for detecting inorganic phosphate, relying on the formation of a complex between the dye and phosphomolybdate. nih.govresearchgate.net Additionally, studies in mice have shown that exposure to malachite green leads to the depletion of glutathione, a critical cellular antioxidant, indicating that the compound may contribute to oxidative stress. nih.gov

DNA Intercalation and Adduct Formation

Intracellular Effects

This compound base, the colorless, lipophilic form of the malachite green dye, readily permeates cell membranes. nih.gov Once inside the cell, its biological activity is largely dictated by its dynamic relationship with the intracellular environment, particularly pH, leading to a cascade of effects on cellular organelles and biochemical pathways. The intracellular environment facilitates the conversion of the carbinol base to its toxic cationic form, malachite green (MG+), initiating a series of cytotoxic events.

The interconversion between this compound base and its colored cationic form is critically dependent on pH. nih.gov In aqueous solutions, the carbinol form is predominant in neutral to alkaline conditions, while the intensely colored and biologically active cationic form dominates in acidic environments. nih.govnih.gov This equilibrium has a pKa of approximately 6.9, a value close to physiological pH, suggesting that subtle shifts in cellular pH can significantly alter the ratio of the two forms. nih.gov

The more lipophilic carbinol base can cross cellular membranes and enter acidic intracellular compartments, such as endosomes and lysosomes. Within these organelles, the lower pH triggers the conversion of the carbinol base into the toxic cationic MG+ form. This intracellular ionization is a key step in its mechanism of cytotoxicity.

Furthermore, this compound base itself has been investigated as a photo-responsive pH modulator. medchemexpress.cominvivochem.com Under UV light irradiation, it can release hydroxide ions (OH-), leading to a progressive increase in the pH of its immediate environment. medchemexpress.cominvivochem.com This property suggests a potential to actively alter the pH balance within specific cellular compartments upon targeted irradiation, although this is primarily an application in experimental systems.

Table 1: pH-Dependent Forms of Malachite Green
Compound FormPredominant pH RangeAppearance
Dication (MGH²⁺)Strongly Acidic (&lt; 1.0)Yellow
Cation (MG⁺)Acidic to Neutral (&lt; 6.9)Green
Carbinol BaseAlkaline (&gt; 12.0)Colorless

Data derived from multiple sources. nih.gov

A primary mechanism of malachite green's toxicity at the cellular level is the profound inhibition of mitochondrial and lysosomal function. researchgate.net Once the carbinol base enters the cell and converts to its cationic form, these organelles become key targets.

Mitochondrial Effects: Studies using various cell lines have demonstrated that malachite green causes significant mitochondrial damage, which increases in a concentration-dependent manner. researchgate.netnih.govresearchgate.net This is evidenced by cytotoxicity assays, such as the MTT test, which measures mitochondrial reductase activity. researchgate.net In studies on rat hepatoma (FaO) and myocyte (L6) cell lines, malachite green exhibited potent toxicity with mean effective concentrations (EC50) below 10 μM, indicating severe disruption of mitochondrial function. researchgate.net The mechanism of this damage involves direct interaction with mitochondrial components. For instance, in the fungus Cunninghamella elegans, mitochondrial cytochrome c is involved in the metabolic reduction of malachite green, suggesting the electron transport chain is a site of interaction. nih.gov This disruption can lead to apoptosis (programmed cell death). nih.gov

Lysosomal Effects: Lysosomes are also critically affected. The neutral red uptake (NRU) assay, which assesses lysosomal integrity and function, shows a high sensitivity to malachite green, with EC50 values often below 10 μM in sensitive cell lines. researchgate.net This indicates that inhibition of lysosomal activity is a key aspect of the compound's toxicity. researchgate.net The acidic interior of lysosomes facilitates the conversion of the entering carbinol base to the toxic MG+ cation, effectively concentrating the toxic form of the compound within this organelle and leading to its dysfunction.

Table 2: Cytotoxicity of Malachite Green in Rat Cell Lines
Cell LineAssayEndpoint MeasuredEC₅₀ Value (μM)
FaO (Hepatoma)MTTMitochondrial Activity&lt; 10
NRULysosomal Activity&lt; 10
LDHMembrane Integrity&lt; 10
L6 (Myocytes)MTTMitochondrial Activity&lt; 10
NRULysosomal Activity&lt; 10

Data adapted from studies on the cellular toxicity of malachite green. researchgate.net

The metabolism and intracellular activity of malachite green are strongly linked to the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.net Mitochondria are both a source and a target of ROS. researchgate.net The disruption of mitochondrial function by malachite green can lead to an increase in ROS production.

Studies have shown a dose-dependent increase in the generation of free radicals and subsequent lipid peroxidation in cells exposed to malachite green. researchgate.netnih.gov This oxidative damage contributes significantly to the compound's genotoxicity and cytotoxicity. nih.govnih.gov The formation of ROS is considered a potential mechanism behind its activity as a tumor promoter. researchgate.net

Research using protein-bound derivatives of malachite green has demonstrated that it can photosensitize the production of singlet oxygen (a type of ROS) and the superoxide (B77818) radical anion upon exposure to light. nih.gov Furthermore, the gene expression for cytochrome c, an enzyme involved in metabolizing malachite green in some organisms, is tightly regulated by ROS, indicating that cells initiate an oxidative stress response upon exposure. nih.gov This induction of ROS can trigger apoptotic pathways, contributing to the cell death observed after exposure. nih.govnih.gov

Malachite green has been shown to induce cell transformation in mammalian cells and is considered a tumor promoter. researchgate.netkoreascience.kr This activity is not thought to be due to direct mutagenicity but rather to epigenetic or non-genotoxic mechanisms that alter gene expression and cell signaling pathways. nih.gov

In rat liver carcinogenesis models, malachite green promotes the development of preneoplastic lesions. nih.govnih.gov The mechanism behind this promotion involves the dysregulation of the cell cycle. nih.gov Studies have shown that malachite green administration leads to increased expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation. nih.gov It also upregulates key cell cycle regulatory proteins such as cyclin D1, cdk4, cyclin B1, and cdc2, which disrupts critical checkpoints in the G1/S and G2/M phases of the cell cycle. nih.gov This disruption allows for uncontrolled cell proliferation, a hallmark of cancer.

The ability of malachite green to cause DNA damage, likely through the induction of ROS, also contributes to its transforming potential. nih.govnih.gov This combination of oxidative stress, DNA damage, and dysregulation of the cell cycle provides a strong basis for its role as a tumor promoter. nih.govnih.gov

Toxicological and Genotoxicological Investigations of Malachite Green Carbinol Base and Its Metabolites

Genotoxicity Studies

The genotoxic potential of malachite green carbinol base and its principal metabolite, leucomalachite green, has been the subject of numerous scientific investigations. These studies have explored the capacity of these compounds to interact with DNA and induce genetic damage, a key concern given their potential for human exposure. The research encompasses both in vitro assays, utilizing bacterial and mammalian cell cultures, and in vivo studies in rodent models to understand the genotoxic effects within a whole organism.

In Vitro Assays

In vitro studies provide a controlled environment to assess the direct genotoxic effects of chemical substances on isolated cells. For this compound base, these assays have been crucial in elucidating its mutagenic and clastogenic potential.

The mutagenicity of malachite green and its metabolite leucomalachite green has been evaluated using bacterial reverse mutation assays, commonly known as the Ames test, with Salmonella typhimurium strains. Research indicates that malachite green, despite its cytotoxicity to bacteria, did not demonstrate mutagenic activity in any of the tested bacterial strains, either with or without metabolic activation, at doses up to 10 µg per plate nih.gov. Similarly, its less cytotoxic metabolite, leucomalachite green, was also found to be non-mutagenic in the Ames test at concentrations as high as 2000 µg per plate nih.gov.

Table 1: Mutagenicity of Malachite Green and Leucomalachite Green in Salmonella typhimurium

Compound Metabolic Activation Maximum Dose Tested Result
Malachite Green With & Without 10 µ g/plate Non-mutagenic nih.gov

Investigations using mammalian cell lines have revealed the potential of malachite green to induce chromosomal damage. Studies have shown that malachite green can cause a dose-dependent increase in chromosomal aberrations, including the formation of micronuclei, nucleoplasmic bridges, and nuclear buds in various mammalian cell lines researchgate.net. For instance, research on mouse somatic cells indicated a significant elevation in the percentage of chromosomal aberrations after prolonged exposure to high doses of the compound researchgate.netsemanticscholar.orgnih.gov. The types of aberrations observed include chromosome breaks and fragments researchgate.net. These findings suggest that malachite green possesses clastogenic properties, meaning it can cause structural changes to chromosomes.

Table 2: Summary of Chromosomal Aberration Findings in Mammalian Cells

Cell Type Compound Observed Effects
Mouse Somatic Cells Malachite Green Increased percentage of chromosomal aberrations (breaks, fragments) researchgate.netnih.gov

The direct DNA-damaging potential of malachite green has been specifically studied in Syrian hamster embryo (SHE) cells. Exposure of SHE cells to malachite green resulted in a dose-dependent increase in DNA damage nih.govnih.gov. The Comet assay, a method for detecting DNA strand breaks, was used to demonstrate this effect nih.gov. The mechanism appears to be linked to the generation of free radicals during the metabolism of malachite green, which in turn leads to lipid peroxidation and DNA damage nih.gov. This confirms a direct genotoxic action of the compound on these cells.

Table 3: DNA Damage in Syrian Hamster Embryo (SHE) Cells

Assay Compound Finding
Comet Assay Malachite Green Caused DNA damage nih.gov

In Vivo Studies

In vivo studies are essential for understanding how a substance is metabolized and distributed within a living organism and how these processes influence its genotoxicity, particularly in target organs.

Following administration to rodents, malachite green is rapidly metabolized to leucomalachite green nih.gov. Studies have focused on the liver, a primary site of metabolism and a target organ for toxicity. Using ³²P-postlabeling analysis, researchers have detected the formation of DNA adducts in the livers of both rats and mice exposed to malachite green and leucomalachite green nih.gov. DNA adducts are pieces of the chemical that become covalently bound to DNA, which can lead to mutations if not repaired.

Interestingly, while feeding female B6C3F1 mice with malachite green resulted in relatively high levels of liver DNA adducts, its metabolite leucomalachite green produced lower levels of adducts nih.gov. However, the presence of these adducts indicates that both malachite green and its metabolites can reach the nucleus and react with the genetic material in the liver nih.govnih.gov. This suggests that metabolic activation may play a role in the genotoxicity observed in vivo nih.gov.

Table 4: In Vivo DNA Adduct Formation in Rodent Liver

Species Compound Administered Organ Key Finding
Fischer 344 Rats Malachite Green & Leucomalachite Green Liver Detection of a single adduct or co-eluting adducts nih.gov

Table of Compounds Mentioned

Compound Name
Malachite Green
This compound base

Carcinogenicity Assessments

Neoplastic Effects in Rodent Models

Mammary Gland Carcinomas

Studies have indicated a potential link between the exposure to malachite green, which is metabolized to this compound base, and the incidence of mammary gland carcinomas in animal models. In a two-year feed study, female F344/N rats exposed to malachite green chloride showed a dose-related increase in the trend for mammary gland carcinoma. nih.govnih.gov While the increases were slight, they suggest a possible carcinogenic effect on the mammary gland. nih.gov Specifically, the incidences of mammary gland carcinoma in female rats fed diets containing 0, 100, 300, or 600 ppm of malachite green chloride were 8/48, 8/48, 11/48, and 15/48, respectively.

Table 1: Incidence of Mammary Gland Carcinoma in Female F344/N Rats Exposed to Malachite Green Chloride for 2 Years

Dietary Concentration (ppm) Incidence Percentage (%)
0 (Control) 8/48 16.7
100 8/48 16.7
300 11/48 22.9
600 15/48 31.3

It is important to note that the primary metabolite found in the tissues of exposed organisms is leucomalachite green, the reduced form of malachite green. nih.govnih.gov This metabolite is persistent and is considered a marker for residue monitoring. nih.gov

Structure-Activity Relationship Analysis for Carcinogenic Potential

The carcinogenic potential of this compound base is understood to be related to its chemical structure as a triphenylmethane (B1682552) dye. researchgate.net This class of dyes, which also includes crystal violet, has been associated with carcinogenic effects. researchgate.net The suspicion of carcinogenicity for malachite green is partly based on these structure-activity relationships. researchgate.net

The metabolic conversion of the colored malachite green cation to its colorless leuco form, leucomalachite green, is a critical aspect of its toxicology. nih.govwikipedia.org This reduction is facilitated by enzymes in the body. nih.gov While the cationic form is responsible for the dye's color, the leuco form is more lipophilic and persists in tissues for extended periods. nih.gov It is this persistent metabolite that is often the focus of toxicological concern. The structure of triphenylmethane dyes allows for the formation of reactive metabolites that can interact with cellular macromolecules, including DNA. This interaction is a potential mechanism for the initiation of cancer. researchgate.net The concern over malachite green's carcinogenicity is also linked to the fact that its metabolites can include aromatic amines, which are known to be genotoxic. nih.gov

Developmental and Reproductive Toxicity Studies

Research into the developmental and reproductive toxicity of malachite green has raised concerns about its impact on biological systems. nih.gov Exposure to this compound has been associated with a range of adverse effects, including developmental abnormalities. macsenlab.com

Teratogenic Effects in Aquatic Organisms and Mammalian Models

Malachite green has been reported to exhibit teratogenic effects, meaning it can cause developmental malformations. nih.govmacsenlab.com Studies in both aquatic organisms and mammals have demonstrated this potential. researchgate.net For instance, in fish, exposure to malachite green has been linked to developmental issues such as spinal deformities, fin damage, and jaw and head abnormalities. scispace.com

In a study involving zebrafish (Danio rerio), exposure of parent fish to a prophylactic concentration of malachite green oxalate led to a significant, though temporary, decline in the percentage of spawning pairs. nih.gov While the survival of embryos and larvae from the exposed parents was not affected, direct exposure of embryos and larvae to malachite green proved to be toxic. nih.gov This suggests that while parental exposure may have transient effects on reproduction, the direct impact on developing organisms is of greater concern.

Cytotoxicity Mechanisms

Malachite green exhibits cytotoxic effects, meaning it is toxic to cells, through various mechanisms. These effects are often dependent on the dose and duration of exposure. nih.govresearchgate.net The cytotoxicity of malachite green has been observed in various mammalian cell lines, indicating a broad potential for cellular damage. nih.gov

Dose- and Time-Dependent Cytotoxic Responses

The cytotoxic effects of malachite green are directly related to the concentration and the length of time cells are exposed to the compound. nih.govresearchgate.net Studies have shown that as the concentration of malachite green increases, cell viability decreases in a dose-dependent manner. researchgate.net Similarly, longer exposure times lead to greater cytotoxicity. researchgate.netfrontiersin.org

In vitro studies using different mammalian cell lines have demonstrated this relationship. For example, in one study, cells treated with malachite green at concentrations ranging from 0.1 µM to 100 µM showed a clear dose-dependent cytotoxic response. nih.gov At higher concentrations, the primary mode of cell death was necrosis, while at lower concentrations, apoptosis was induced. researchgate.net Another study on human cell lines (HEp-2 and Caco-2) found that malachite green caused a significant decrease in cell viability, with the HEp-2 cells being more sensitive to its toxic effects. nih.gov The IC50 value, which is the concentration required to inhibit the growth of 50% of the cells, was found to be approximately 2 µM for HEp-2 cells after 24 hours of incubation. nih.gov

Table 2: Cytotoxicity of Malachite Green in Human Cell Lines

Cell Line Cytotoxicity Measure IC50 Value (approx.) Exposure Time
HEp-2 Neutral Red Uptake, Total Protein Content, Colony-Forming Ability 2 µM 24 hours
Caco-2 MTT Test, LDH Leakage, Neutral Red Uptake 15 µM 24 hours

Effects on Cellular Synthesis and Membrane Integrity

Malachite green's cytotoxicity is also linked to its ability to interfere with essential cellular processes, including synthesis of macromolecules and maintenance of membrane integrity. The lipophilic nature of the this compound base allows it to readily pass through cell membranes. macsenlab.com Once inside the cell, it can disrupt normal cellular functions.

The compound has been shown to induce DNA damage, which can interfere with cellular synthesis processes like replication and transcription. researchgate.netnih.gov Furthermore, malachite green can impact the integrity of the cell membrane. Damage to the cell membrane can lead to leakage of cellular contents and ultimately cell death. mdpi.com The ability of malachite green to act as a respiratory enzyme poison can also impair the cell's ability to produce energy, further contributing to its cytotoxic effects. researchgate.net

Hepatic Cellular Damage and Necrosis

Exposure to malachite green, which exists in a pH-dependent equilibrium with its carbinol base form, has been demonstrated to induce significant hepatotoxicity in animal models. nih.gov The carbinol base, being more lipophilic, facilitates passage across cell membranes, leading to intracellular toxic effects. macsenlab.com Studies in rodents have established a clear link between the administration of malachite green and subsequent liver damage, characterized by both biochemical alterations and severe histopathological changes. nih.govcabidigitallibrary.org

Biochemical investigations in rats following exposure to malachite green revealed a significant increase in serum levels of key liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). nih.gov Concurrently, a decrease in total protein was observed. nih.govcabidigitallibrary.org These changes are indicative of hepatocellular impairment, which causes the release of intracellular enzymes into the bloodstream. nih.gov

Histopathological examinations of liver tissue from treated animals have shown extensive cellular damage. Observed changes include sinusoidal congestion, hydropic degeneration of hepatocytes (cytoplasmic fragmentation and clearing), and cellular vacuolization. nih.govcabidigitallibrary.orgnih.gov At higher exposure levels and longer durations, the damage progresses to more severe conditions such as dysplasia (abnormal cell development), focal necrosis (localized tissue death), fibrosis, and cirrhosis. nih.govcabidigitallibrary.org In some cases, apoptosis in the transitional epithelium of the urinary bladder and in thyroid follicular epithelial cells was also noted, particularly with the metabolite leucomalachite green. nih.gov These findings underscore the compound's potential to cause irreversible liver damage. nih.gov

Table 1: Changes in Serum Biochemical Parameters Following Malachite Green Administration in Rats

Parameter Observation Implication Reference
Alanine Aminotransferase (ALT) Significant Increase Hepatocellular Damage nih.gov
Aspartate Aminotransferase (AST) Significant Increase Hepatocellular Damage nih.gov
Alkaline Phosphatase (ALP) Significant Increase Liver Dysfunction nih.gov
Total Protein Decrease Impaired Synthetic Function of Liver nih.govcabidigitallibrary.org

Pharmacokinetic and Metabolic Fate Investigations

The pharmacokinetic profile of malachite green is complex, largely due to the interplay between its different chemical forms. The malachite green cation (the colored, ionic form) exists in equilibrium with the non-ionic, colorless this compound base. nih.govaip.org This equilibrium is highly dependent on pH. nih.govnih.gov In alkaline conditions (pH > 12), the formation of the carbinol base is favored. nih.gov This carbinol form is more lipophilic and less soluble in water than the cationic dye, a property that is crucial for its ability to pass through biological membranes. nih.govmacsenlab.com

Once absorbed, malachite green is rapidly metabolized, primarily through reduction, to form leucomalachite green (LMG). fda.govfda.gov This metabolite is colorless and significantly more lipophilic than its parent compound, which heavily influences its distribution and persistence in the body. fda.govcabidigitallibrary.org LMG is considered the primary marker residue for monitoring the use of malachite green in aquaculture because of its extended residence time in tissues. nih.gov

Absorption and Distribution in Biological Systems

Following exposure, malachite green is rapidly absorbed and widely distributed throughout various tissues. usgs.gov The lipophilic nature of the carbinol base facilitates its uptake, particularly through the gills of aquatic organisms. scribd.com Studies in channel catfish demonstrated that after waterborne exposure, malachite green and its metabolites were found in all tissues, with the highest concentrations of total drug equivalents located in abdominal fat. usgs.gov

In rainbow trout, maximum concentrations of malachite green were detected in the serum, liver, and kidney immediately after exposure. nih.gov The distribution of the primary metabolite, leucomalachite green, is largely dictated by the lipid content of the tissues. cabidigitallibrary.org Consequently, LMG tends to accumulate in fatty tissues, such as fish muscle, where it is stored for extended periods. fda.govfda.govcabidigitallibrary.org In rodents, malachite green and its N-demethylated and N-oxidized metabolites have been detected in the liver. nih.gov

Tissue Residue Depletion and Persistence

A defining characteristic of malachite green's metabolic fate is the significant persistence of its metabolite, leucomalachite green (LMG), in animal tissues. While the parent malachite green is excreted relatively quickly, the lipophilic LMG is cleared at a much slower rate. fda.govscispace.com This long half-life leads to the accumulation of LMG residues in edible tissues, which is a primary concern for food safety. cabidigitallibrary.orgfda.gov

Numerous studies have quantified the persistence of these residues. In trout and catfish, over 80% of absorbed malachite green is converted to LMG, which can have a half-life in trout muscle of up to 40 days. fda.govscispace.com Research on red tilapia exposed to a long-term bath of malachite green showed that total residues of MG and LMG were as high as 441.38 µg/kg immediately after treatment and were still detectable at 13.30 µg/kg after 30 days. cabidigitallibrary.org In perch, LMG concentrations in muscle tissue remained above the European Union's minimum required performance limit (MRPL) of 2.0 µg/kg even after a 100-day (2400-hour) elimination period. researchgate.net Similarly, in European eels, LMG was still present at an average level of 15 µg/kg after 2,400 hours post-exposure. researchgate.net These findings highlight the extremely slow depletion of LMG from tissues, particularly in species with higher fat content. nih.gov

Table 2: Persistence of Malachite Green (MG) and Leucomalachite Green (LMG) Residues in Fish Tissues

Species Tissue Observation Depletion Period Reference
Rainbow Trout Muscle LMG half-life may be as long as 40 days. 40 days fda.govscispace.com
Fish (General) Muscle LMG residues may be detected for up to 252 days. 252 days nih.gov
Perch (Lateolabrax japonicus) Muscle LMG content exceeded MRPL (2.0 µg/kg). 100 days (2400 hours) researchgate.net
European Eel (Anguilla anguilla) Whole Body LMG present at an average of 15 µg/kg. 100 days (2400 hours) researchgate.net
Red Tilapia (Oreochromis hybrid) Muscle Total residues (MG+LMG) at 13.30 µg/kg. 30 days cabidigitallibrary.org
Pacu (Piaractus mesopotamicus) Fillet Sum of MG+LMG residues required 342 days to fall below 2 ng g⁻¹. 342 days nih.gov

Influence of Environmental Factors on Toxicity and Bioavailability

The toxicity and bioavailability of malachite green are significantly influenced by environmental factors, primarily water temperature and pH. nih.govmbimph.com These factors affect not only the chemical form of the compound but also the physiological state of exposed organisms. nih.govresearchgate.net

The toxicity of malachite green generally increases with rising temperature. nih.gov Higher temperatures can increase the metabolic rate of aquatic organisms, potentially leading to a greater uptake of the chemical from the water.

The pH of the water plays a critical role by shifting the equilibrium between the cationic malachite green and the this compound base. nih.govnih.gov An increase in pH (more alkaline conditions) favors the formation of the uncharged carbinol base. nih.gov This form is more lipid-soluble and can more readily penetrate the biological membranes of fish, such as the gills. scribd.com A study on channel catfish demonstrated a direct relationship between the pH of the exposure water and the rate of malachite green accumulation. usgs.gov Therefore, under alkaline environmental conditions, the bioavailability and, consequently, the toxicity of the compound are enhanced.

Table 3: Influence of Environmental Factors on Malachite Green

Factor Effect Mechanism Reference
Temperature Increased Toxicity Higher metabolic rate in aquatic organisms leading to increased uptake. nih.govmbimph.com
pH (Alkalinity) Increased Bioavailability and Toxicity Shifts equilibrium toward the more lipophilic carbinol base, enhancing absorption across biological membranes. nih.govusgs.gov

Compound Index

Table 4: List of Chemical Compounds Mentioned

Environmental Fate and Remediation of Malachite Green Carbinol Base Contamination

Degradation Pathways in Aquatic Environments

The degradation of malachite green carbinol base in aquatic systems is influenced by both abiotic and biotic factors. Photolytic and microbial processes are the primary pathways for its transformation and eventual mineralization.

The photolytic degradation of malachite green is significantly influenced by the transformation of the dye into its carbinol form. Research indicates that this compound base is considerably more susceptible to irradiation than the cationic dye form. nih.gov This suggests that solar photolysis is a major degradation pathway for malachite green, largely dependent on the photodegradation of its colorless carbinol counterpart. nih.gov

Studies using a high-pressure mercury lamp to simulate sunlight have quantified the quantum yields for both malachite green and its carbinol form at different wavelength ranges, without the addition of artificial photooxidizers. The results demonstrate the heightened photosensitivity of the carbinol base. nih.gov During the irradiation of this compound with wavelengths greater than 365 nm, an intermediate with photocatalytic properties has been observed to form. nih.gov

Table 1: Quantum Yields (Φ) for the Photodegradation of this compound Base and Malachite Green Dye

Wavelength Range (nm) This compound Base (Φ) Malachite Green Dye (Φ)
280-312 4.3 × 10⁻³ 4.8 × 10⁻⁵
313-410 5.8 × 10⁻³ 1.1 × 10⁻⁵ (for 313-365 nm)
>365 Not specified 0

Data sourced from Fischer et al. (2011) nih.gov

While extensive research has focused on the microbial biodegradation of the colored form of malachite green, the direct microbial degradation of the carbinol base is intrinsically linked to these processes, often as an intermediate step.

A variety of microbial species have been identified with the capability to decolorize and degrade malachite green, a process that can involve the transformation to and from the carbinol form.

Fungi: White-rot fungi are particularly effective in degrading malachite green, largely due to their extracellular ligninolytic enzymes. Species from the genus Trametes, such as Trametes cubensis, have demonstrated significant potential for malachite green degradation. nih.gov Other fungi, including those from the genus Pleurotus, are also known to be capable of degrading this compound.

Bacteria: Several bacterial strains have been shown to efficiently degrade malachite green. These include species from the genera Pseudomonas and Exiguobacterium. nih.govplos.org For instance, Pseudomonas veronii has been identified as a degrader of malachite green. nih.gov The bacterium Enterobacter asburiae has also been evaluated for its capacity to break down this dye. researchgate.net

Enzymes, particularly laccases, play a crucial role in the biodegradation of malachite green. Laccases are multi-copper oxidases that can catalyze the degradation of a wide range of organic pollutants.

One of the proposed enzymatic degradation pathways for malachite green explicitly involves its hydroxylation to the carbinol form as a key step. researchgate.net The laccase enzyme mediates this transformation, after which the this compound is rapidly broken down at the bond between the central carbon atom and the N,N-dimethylamino phenyl ring. researchgate.net Laccase from the white-rot fungus Cerrena sp. has been shown to effectively decolorize and degrade malachite green, and its mechanism involves the formation of the carbinol intermediate. nih.gov The laccase from Trametes cubensis has also been investigated for its potential to degrade malachite green. nih.gov

The degradation of malachite green, which proceeds through the carbinol form, results in the formation of several smaller molecules. In a laccase-mediated pathway, after the formation of this compound, it is cleaved into (dimethyl amino-phenyl)-phenyl-methanone and N,N-dimethylaniline. researchgate.net Further enzymatic action can lead to the sequential N-demethylation of these products. researchgate.net

Microbial Biodegradation in Sediments and Water Systems

Adsorption and Sorption Dynamics

The adsorption and sorption behavior of malachite green in the environment is predominantly associated with its cationic dye form. The positive charge of the malachite green cation facilitates its adsorption onto various negatively charged surfaces such as sediments, soils, and organic matter. However, the this compound base is a neutral, non-ionic molecule. This lack of charge significantly reduces its affinity for adsorption onto environmental matrices compared to its cationic counterpart. Consequently, the scientific literature on the adsorption and sorption dynamics focuses almost exclusively on the colored, charged form of malachite green, with limited to no specific data available for the carbinol base.

Factors Influencing Adsorption Efficiency (e.g., pH, Adsorbent Type)

Several factors critically influence the efficiency of Malachite Green adsorption. Understanding these factors is essential for optimizing remediation processes.

pH: The pH of the aqueous solution is a master variable in the adsorption of MG. Generally, adsorption of the cationic MG dye is favored at higher pH values (alkaline conditions). tandfonline.comiosrjournals.orgneptjournal.com This is because at higher pH, the surface of many adsorbents becomes more negatively charged, enhancing the electrostatic attraction with the positively charged dye cations. neptjournal.com For example, the removal of MG using activated carbon-MnO2 nanocomposite increased significantly as the pH was raised from 2 to 14, with the percentage removal remaining high above pH 8. iosrjournals.org Similarly, with fig leaves as an adsorbent, the removal percentage increased with an increase in the pH of the solution. nih.gov

Adsorbent Type and Dose: The nature of the adsorbent material, including its surface area, porosity, and surface chemistry, dictates its adsorption capacity. tandfonline.com As shown in Table 1, different materials exhibit vastly different capacities for MG removal. The adsorbent dose also plays a crucial role; an increase in the adsorbent amount generally leads to a higher percentage of dye removal due to the greater availability of active adsorption sites. nih.gov However, the amount of dye adsorbed per unit mass of the adsorbent may decrease at higher doses. nih.gov

Initial Dye Concentration: The initial concentration of MG affects the adsorption process. At lower concentrations, a higher percentage of removal is often observed because sufficient adsorbent sites are available. neptjournal.com As the initial dye concentration increases, the adsorption sites become saturated, leading to a decrease in the percentage of removal, although the absolute amount of dye adsorbed per unit mass of adsorbent may increase. mdpi.comnih.gov

Temperature: The effect of temperature on MG adsorption can indicate whether the process is exothermic or endothermic. For some adsorbents, like rice husks, the percentage of MG adsorption decreased as the temperature increased from 296.15 K to 323.15 K, suggesting an exothermic process where lower temperatures are favorable. scirp.org Conversely, for an activated carbon-MnO2 nanocomposite, the percent removal increased with temperature, indicating an endothermic process. iosrjournals.org

Contact Time: Adsorption is a time-dependent process. The rate of removal is typically rapid at the beginning due to the abundance of vacant sites on the adsorbent surface and then slows down as the sites become occupied, eventually reaching equilibrium. scielo.org.za For instance, the adsorption of MG onto activated carbon from oil palm fruit fiber reached equilibrium in about 45 minutes. scielo.org.za

Advanced Oxidation Processes for Environmental Elimination

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov These methods have proven effective for the complete degradation of Malachite Green. nih.govresearchgate.net

Pulsed Light/Hydrogen Peroxide Systems

The combination of pulsed light (PL) and hydrogen peroxide (H₂O₂) is an emerging AOP for the degradation of Malachite Green. nih.govresearchgate.netiwaponline.com PL technology uses intense, short-duration pulses of light, which can accelerate photochemical reactions. nih.govurl.edu When combined with H₂O₂, the light energy promotes the splitting of H₂O₂ molecules to generate highly oxidative hydroxyl radicals, which then attack and degrade the MG molecule. nih.goviwaponline.com

Research has demonstrated that this system can achieve complete decolorization of MG solutions. nih.govresearchgate.net The degradation follows pseudo-first-order kinetics and is influenced by several operational parameters: nih.goviwaponline.com

Initial Dye Concentration: The degradation rate decreases as the initial concentration of MG increases. nih.goviwaponline.com

H₂O₂ Concentration: A higher concentration of hydrogen peroxide generally leads to a faster degradation rate, up to a certain point where excess H₂O₂ can scavenge the hydroxyl radicals. nih.goviwaponline.com

pH: The process is more efficient under acidic conditions (low pH). nih.govresearchgate.net

In one study, complete decolorization was achieved after 35 light pulses, with a degradation rate of 0.0710 cm²/J. nih.govresearchgate.net The degradation pathway begins with the hydroxyl radical attacking the central carbon atom of the MG molecule. nih.goviwaponline.com

Photocatalytic Degradation with Semiconductor Materials (e.g., TiO₂, Bismuth Titanates)

Photocatalytic degradation using semiconductor materials is another effective AOP for eliminating Malachite Green. This process involves the generation of electron-hole pairs in the semiconductor upon irradiation with light of suitable energy, leading to the formation of reactive oxygen species that degrade the dye. aip.org

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. aip.org When irradiated with UV light, TiO₂ generates hydroxyl radicals that can completely mineralize MG. aip.orggnest.org The efficiency of TiO₂ photocatalysis is influenced by factors such as the initial dye concentration and the pH of the solution. aip.org Optimal degradation is often observed at neutral or near-neutral pH. aip.org For example, one study found the optimum pH for MG degradation using TiO₂ to be 7. aip.org Another study achieved 94% degradation of MG in the first 30 minutes of solar irradiation using biogenic TiO₂ nanoparticles. mdpi.com Combining TiO₂ with other materials, like covalent organic frameworks (COF), can significantly enhance its photocatalytic efficiency, increasing the degradation rate of MG from 69.77% to 93.64%. nih.gov

Bismuth Titanates: Bismuth titanate-based materials are also effective photocatalysts for the degradation of persistent organic pollutants, including Malachite Green. researchgate.netnih.gov These compounds, which belong to the family of layered perovskites, can be synthesized in various forms (e.g., Bi₄Ti₃O₁₂, Bi₂Ti₂O₇) and show good photocatalytic activity under light irradiation. researchgate.net Barium titanate (BaTiO₃) nanoparticles, for instance, have been successfully used for the efficient removal of Malachite Green from aqueous solutions. nih.gov

The table below presents findings on the efficiency of different AOPs for Malachite Green degradation.

Table 2: Efficiency of Advanced Oxidation Processes for Malachite Green Degradation
ProcessConditionsEfficiencyReference
Pulsed Light/H₂O₂35 light pulses (75 J/cm²)Complete decolorization nih.govresearchgate.net
UV/H₂O₂[MG]₀ = 10 mg/L, [H₂O₂]₀ = 10 mM, pH 6.0, 60 min100% degradation frontiersin.org
UV/H₂O₂/Fe²⁺ (Photo-Fenton)[MG]₀ = 10 mg/L, [H₂O₂]₀ = 10 mM, [Fe²⁺]₀ = 2.5 mg/L, pH 3.0, 30 min100% degradation nih.govfrontiersin.org
UV/TiO₂[MG]₀ = 100 ppm, 60 min94-95% decolorization gnest.orggnest.org
Solar/Biogenic TiO₂ NPs30 min94% degradation mdpi.com
UV/TiO₂/COFUnder UV irradiation93.64% degradation nih.gov

Environmental Monitoring and Residue Analysis

Effective monitoring of Malachite Green and its primary metabolite, Leucomalachite Green (LMG), in environmental samples is crucial for assessing contamination levels and ensuring environmental safety. Various analytical techniques have been developed for the sensitive and accurate detection of these residues in matrices such as water and aquatic animal tissues. mdpi.comnih.gov

Commonly employed analytical methods include:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a visible or UV detector, is a standard method for quantifying MG residues. A study reported a limit of detection of 1 µg/kg for both MG and LMG in aquatic animals using HPLC. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for the determination of MG and LMG. mdpi.comscispace.com It offers very low detection limits, making it suitable for trace residue analysis. scispace.com Methods have been developed with detection limits as low as 0.1 ng/g (0.1 µg/kg) for both compounds in aquatic species. scispace.com Another LC-MS/MS method was found to be linear in the range of 0.1 to 10 mg/L for environmental water samples. mdpi.com

Spectrophotometry: This is a simpler and older technique that can be used for MG analysis, although it may be less sensitive and specific than chromatographic methods. researchgate.net Preconcentration steps, such as solid-phase extraction using surfactant-coated alumina, can be employed to improve the detection limit, which was reported as 3.2 µg/L in one study. researchgate.net

Extractive Electrospray Ionization Mass Spectrometry (EESI-MS): This is a rapid detection method that requires minimal sample preparation, allowing for analysis in under 2 minutes per sample. mdpi.comresearchgate.net It has been successfully applied to detect trace levels of MG in various aquaculture water samples. mdpi.comresearchgate.net

The table below summarizes the performance of various analytical methods for Malachite Green detection.

Table 3: Analytical Methods for Malachite Green Residue Analysis
Analytical MethodMatrixLimit of Detection (LOD)Reference
HPLCAquatic Animals1 µg/kg nih.gov
LC-MS/MSAquatic Animals0.1-0.2 µg/kg nih.govscispace.com
LC-MS/MSEnvironmental WaterLinear range: 0.1-10 mg/L mdpi.com
Spectrophotometry (with preconcentration)Water3.2 µg/L researchgate.net
Electrochemical SensorAquatic Water1.0 x 10⁻⁵ µg/mL matec-conferences.org
SERSWater10⁻¹² M mdpi.com

Table of Compounds

Advanced Analytical Methodologies for Malachite Green Carbinol Base and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of malachite green species from complex samples, such as those from aquaculture products.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of MG and LMG residues. spectroscopyonline.comnih.gov This technique provides robust confirmatory ability, which is superior to older methods based on visible-range detection. scispace.com The method typically involves a reversed-phase LC separation followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. scispace.comnih.gov Isotope-labeled internal standards, such as LMG-D5, are often used to ensure accurate quantification by correcting for matrix effects and extraction losses. nih.govsciex.com

LC-MS/MS methods have been developed and validated for various matrices, demonstrating excellent linearity, recovery, and low detection limits, often in the sub-microgram per kilogram (µg/kg) or nanogram per gram (ng/g) range. scispace.comspectroscopyonline.com For instance, a validated method for roasted eel meat showed linearity in the 0.05–8.0 μg/kg range with recoveries between 90–106%. spectroscopyonline.com Another study on various aquacultured products reported detection limits of 0.1 ng/g for both MG and LMG. scispace.com

AnalyteMatrixRecovery Range (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
MG & LMGSalmon81-980.1 ng/g0.3 ng/g scispace.com
MG & LMGRoasted Eel90-106Not Reported<0.5 µg/kg spectroscopyonline.com
MGWater97.28-98.75Not ReportedNot Reported mdpi.com
MG & LMGRainbow Trout58-68 (Absolute)0.13-0.16 µg/kg (CCα)0.22-0.27 µg/kg (CCβ) nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying the intermediate products formed during the degradation of malachite green. nih.govnih.gov Following degradation processes such as photocatalysis or biodegradation, GC-MS analysis of sample extracts allows for the structural elucidation of smaller, often aromatic, compounds.

Studies investigating the photochemical degradation of MG have used GC-MS to identify several breakdown products. These findings are crucial for understanding the degradation pathway and assessing the environmental fate of the parent compound. nih.govnih.gov

Degradation ProcessIdentified Degradation ProductsReference
UV/H₂O₂ Treatment4-dimethylamino-benzophenone (DABP), 4-amino-benzophenone (ABP), 4-dimethylamino-phenol (DAP) nih.gov
Biodegradation (Deinococcus wulumuqiensis)Desmethyl-malachite green, di-desmethyl-malachite green, 4-(dimethylamino)benzophenone, 4-(methylamino)benzophenone nih.gov
Biodegradation (Streptomyces exfoliatus)Leuco-malachite green, 1,3-benzenedicarboxylic acid, bis(2-ethylhexyl) ester, 1,2-benzenedicarboxylic acid mdpi.com

High-performance liquid chromatography (HPLC) with absorbance detection is a common method for analyzing MG. However, since LMG is colorless, it cannot be detected directly with a UV-Visible detector set to the λmax of MG (around 618 nm). nih.gov To overcome this, post-column oxidation techniques are employed. After the HPLC column separates MG and LMG, the eluate passes through a reactor that oxidizes LMG back into the colored MG form. This allows for the detection of both compounds at the same wavelength. tandfonline.comnih.gov

Various oxidizing agents and systems have been used, including lead dioxide (PbO2) reactors, electrochemical cells, and iodine solutions. nih.govnih.govtandfonline.com An electrochemical cell offers advantages by providing automated and consistent oxidation while avoiding the use of hazardous materials like PbO2. tandfonline.com This approach enables the simultaneous and independent determination of both MG and LMG residues in a single chromatographic run. tandfonline.com

Oxidation MethodMatrixAnalyteRecovery Range (%)Limit of DetectionReference
Electrochemical CellRainbow Trout FleshMG73-876 ng/g tandfonline.comtandfonline.com
LMG89-983 ng/g
Lead Dioxide (PbO₂)Eel PlasmaMG82 ± 1Not Reported nih.gov
LMG83 ± 1Not Reported
Iodine SolutionFishMG67.3-73.90.10-0.17 µg/kg (CCα) nih.gov
LMG84.7-92.10.13-0.23 µg/kg (CCβ)

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are invaluable for studying the kinetics and structural transformations of malachite green carbinol base during degradation and equilibrium processes.

UV-Visible spectroscopy is a fundamental technique for monitoring the degradation of malachite green. The intense green color of the MG cation is due to a strong absorption band with a maximum absorbance (λmax) at approximately 617-621 nm. nih.govufms.br By tracking the decrease in absorbance at this wavelength over time, the rate of degradation can be determined. mdpi.comaip.org Kinetic studies often reveal that the degradation follows pseudo-first-order kinetics. nih.govmdpi.com

This technique is also essential for studying the pH-dependent equilibrium between the colored malachite green cation and its colorless carbinol base. The pKa for this equilibrium is approximately 6.9. nih.govnih.gov At pH values below the pKa, the colored cationic form predominates, while in alkaline conditions (pH > 6.9), the equilibrium shifts towards the colorless carbinol form, leading to a fading of the solution's color. nih.govresearchgate.net

Degradation ProcessInitial MG ConcentrationObserved Pseudo-First-Order Rate Constant (k_obs) (min⁻¹)Reference
Photocatalysis (FCA 2-GO NCs)Not Specified0.0310 mdpi.com
UV/H₂O₂2.5 mg/L0.1541 nih.gov
5 mg/L0.1274
10 mg/L0.0873
20 mg/L0.0524

Fourier-transform infrared (FTIR) spectroscopy is used to analyze the structural changes that occur to the malachite green molecule during degradation. By comparing the FTIR spectra of the compound before and after degradation, it is possible to identify the disappearance of functional groups associated with the parent molecule and the appearance of new bands corresponding to intermediate or final degradation products. aip.org

The initial FTIR spectrum of malachite green shows characteristic sharp peaks corresponding to its complex aromatic structure. aip.org During degradation, a decrease in the intensity of these peaks is observed, indicating the breakdown of the dye's structure. aip.org This analysis provides qualitative evidence of the transformation of malachite green into simpler compounds. aip.org

Sample Preparation and Extraction Techniques

Effective sample preparation is paramount for isolating this compound base and its metabolites from complex sample matrices, thereby enhancing the sensitivity and reliability of subsequent analyses. Due to the typically low concentrations found in environmental and biological samples, a pre-treatment step is often required to concentrate the analyte before analysis. nih.gov

Solid-Phase Extraction (SPE) for Concentration and Cleanup

Solid-Phase Extraction (SPE) is a widely employed technique for the concentration and purification of malachite green and its related compounds from aqueous samples. mdpi.comresearchgate.net This method involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of a suitable solvent. The choice of sorbent material is crucial for achieving high recovery rates.

Various novel materials have been investigated as SPE sorbents for malachite green. For instance, graphene-based SPE has been shown to be an efficient method for the enrichment and clean-up of malachite green and leucomalachite green from fish tissues. nih.gov Another study demonstrated the use of a newly synthesized adsorbent, wood apple hydrochar, as the solid phase in an SPE column to successfully extract the dye from wastewater samples. mdpi.comresearchgate.net Additionally, polymer matrices with cross-linked internal structures, such as transparent polymethacrylate, have been utilized for the solid-phase extraction of malachite green from aqueous solutions. google.com

Microextraction Techniques

Microextraction techniques have gained prominence as they are generally faster, more cost-effective, and environmentally friendly due to the minimal use of organic solvents. nih.gov These methods are effective for the pre-concentration of trace amounts of analytes.

Dispersive liquid-liquid microextraction (DLLME) is one such technique that has been developed for malachite green. One method utilized a deep eutectic solvent (DES), composed of choline (B1196258) chloride and phenol, as a green extraction phase for malachite green from water and fish samples, followed by spectrophotometric determination. figshare.com The key parameters influencing extraction efficiency, such as solvent volume, salt concentration, pH, and extraction time, were optimized to achieve the best results. figshare.com Another approach, magnetic solid-phase extraction, which uses magnetic nanoparticles, offers a simple and rapid separation of the adsorbent from the sample solution. rsc.org Furthermore, liquid-phase microextraction (LPME) has been successfully coupled with paper spray mass spectrometry for the rapid analysis of malachite green and its metabolites in complex samples, enhancing sensitivity by approximately 100–700 fold. rsc.orgresearchgate.net

Quantitative Analysis and Validation Parameters

The validation of an analytical method is essential to ensure its reliability, accuracy, and reproducibility for the quantitative analysis of this compound base. Key validation parameters include linearity, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ). thermofisher.comnih.gov

Linearity, Precision, and Recovery Studies

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. thermofisher.com Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample and is typically expressed as the percent relative standard deviation (%RSD). mdpi.com Recovery studies are conducted to determine the accuracy of the method by measuring the amount of analyte extracted from a matrix compared to the total amount initially present. thermofisher.com

Several studies have reported these validation parameters for the analysis of malachite green. For example, one LC-MS/MS method demonstrated linearity in the range of 0.1 to 10 mg/L with a correlation coefficient (R²) of 0.9995. mdpi.comresearchgate.net The precision for this method was found to be between 0.709–1.893% RSD, and the recovery was excellent, ranging from 97.28% to 98.75%. mdpi.comresearchgate.net Another study coupling liquid-phase microextraction with mass spectrometry showed good linearity with correlation coefficient values (r²) of no less than 0.9917 and high recovery values of 92.2–112.4% at a concentration of 50 ng L⁻¹. rsc.org A deep eutectic solvent-based micro-extraction method reported precision (%RSD) of less than 7% and relative recoveries of 90.0-97.5%. cabidigitallibrary.org

Analytical MethodLinearity RangeCorrelation Coefficient (R²)Precision (%RSD)Recovery (%)Reference
LC-MS/MS with SPE0.1 - 10 mg/L0.99950.709 - 1.89397.28 - 98.75 mdpi.comresearchgate.net
LPME with PS-MSNot Specified≥ 0.9917Not Specified92.2 - 112.4 rsc.org
Graphene-based SPE with UPLC-MS/MS0.25 - 50 µg/kg> 0.9990Not SpecifiedNot Specified nih.gov
DES-based DLLME with Spectrophotometry10 - 350 ng/mL0.99652.6Favourable figshare.com
Time-Resolved Fluorescence Immunoassay (TRFIA)0 - 10 ng/g0.9921.3 - 7.383 - 104 nih.gov

Limit of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mdpi.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.com

For malachite green analysis, various methods have achieved low detection and quantification limits. An LC-MS/MS method established an LOD of 0.025 mg/L and an LOQ of 0.08 mg/L. mdpi.com A time-resolved fluorescence immunoassay method for sediment samples reported an LOD of 0.3 ng/g and an LOQ of 0.7 ng/g. nih.gov A method combining liquid-phase microextraction with paper spray mass spectrometry achieved even lower limits, with an LOD of 2.2–3.1 ng L⁻¹ and an LOQ of 6.5–13.7 ng L⁻¹. rsc.org A deep eutectic solvent-based micro-extraction method reported an LOD of 2 ng/mL. figshare.com Generally, liquid chromatography methods for measuring malachite green in water samples have an LOD between 0.01 and 0.1 µg/L. nih.gov

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS with SPEWater0.025 mg/L0.08 mg/L mdpi.com
LPME with PS-MSAqueous Samples2.2 - 3.1 ng/L6.5 - 13.7 ng/L rsc.org
DES-based DLLME with SpectrophotometryWater/Fish2 ng/mLNot Specified figshare.com
Time-Resolved Fluorescence Immunoassay (TRFIA)Sediment0.3 ng/g0.7 ng/g nih.gov
General LC MethodsWater0.01 - 0.1 µg/LNot Specified nih.gov

Research Applications and Emerging Areas of Study for Malachite Green Carbinol Base

pH-Responsive Systems and Light-Activated pH Regulation

The dynamic equilibrium between Malachite Green Carbinol base and its colored cationic form, Malachite Green, is highly dependent on pH. nih.gov This property is being harnessed to create sophisticated pH-responsive systems. Furthermore, the ability to trigger this transformation using light has opened up avenues for precise, spatiotemporal control over local pH environments.

Photo-Induced pH Jump Systems

This compound base serves as a photo-activated base, capable of inducing a rapid increase in the pH of a solution upon exposure to ultraviolet (UV) light. invivochem.comresearchgate.net When irradiated with UV light, the carbinol base undergoes a chemical transformation that results in the release of hydroxide (B78521) ions (OH-), thereby increasing the alkalinity of the surrounding medium. invivochem.com This phenomenon, known as a photo-induced pH jump, allows for the precise and localized control of pH without the need for adding chemical reagents. The solution transitions from colorless to a deep green as the Malachite Green cation is formed. invivochem.com

This light-induced pH change is a reversible process, with the colored Malachite Green cation reverting to the colorless carbinol form in the absence of light, particularly in neutral to alkaline conditions. The pKa for this equilibrium is approximately 6.9. The rate of formation of the carbinol base is also influenced by temperature.

Applications in Microfluidic Devices and Light-Sensitive Biological Processes

The ability to manipulate pH with light has significant implications for microfluidics and the study of light-sensitive biological processes. In microfluidic devices, precise control over the local chemical environment is crucial for a variety of applications, including enzymatic reactions and cell-based assays. nih.govsci-hub.seresearchgate.net The integration of photo-responsive compounds like this compound base offers a non-invasive method to create pH gradients and trigger reactions at specific locations within a microchannel.

Furthermore, this technology holds promise for investigating biological processes that are sensitive to pH changes. For instance, by using light to alter the pH in the vicinity of cells or enzymes, researchers can study the effects of pH on their function and behavior with high spatial and temporal resolution. This approach can be used to mimic physiological pH changes or to probe the pH-dependence of various cellular mechanisms. researchgate.net

Biochemical Sensor Development

The distinct color change associated with the pH-dependent equilibrium of this compound base makes it an attractive candidate for the development of biochemical sensors. This intrinsic property allows for the visual or spectrophotometric detection of pH shifts in a variety of contexts.

Real-Time Monitoring of pH Shifts

The reversible transformation between the colorless carbinol base and the green-colored Malachite Green cation can be exploited for the real-time monitoring of pH changes in biochemical reactions. As a reaction proceeds and alters the pH of the solution, the equilibrium of the Malachite Green species shifts, resulting in a measurable change in absorbance. This principle is particularly useful in assays where pH is a key indicator of reaction progress, such as in enzymatic reactions that produce or consume acids or bases. nih.govresearchgate.net

FeatureDescription
Sensing Principle pH-dependent equilibrium between colorless carbinol and colored cation.
Detection Method Colorimetric or spectrophotometric measurement of absorbance changes.
pH Range Exhibits a color change from yellow at pH 0.0 to green at pH 2.0, and from green at pH 11.6 to colorless at pH 14.0. nih.gov
Applications Monitoring enzymatic reactions, chemical titrations, and other processes involving pH changes.

Sensing pH-Responsive DNA Structural Changes

Emerging research is exploring the use of Malachite Green and its derivatives to probe pH-induced structural changes in DNA. The interaction of the cationic Malachite Green with the negatively charged phosphate (B84403) backbone of DNA can be influenced by the conformational state of the DNA molecule, which in turn can be affected by pH. While this compound base itself is neutral, its equilibrium with the cationic form allows it to indirectly participate in these interactions.

Studies have shown that changes in the fluorescence of certain dye-DNA complexes can be used to detect conformational transitions. Although this compound base itself is non-fluorescent, its interaction in its cationic form with DNA aptamers can lead to fluorescence quenching, a principle that has been used to develop fluorescence-based sensors. nih.gov This opens up possibilities for designing novel biosensors that can detect pH-dependent changes in DNA structure, which are relevant in various biological processes and in the development of DNA-based nanodevices.

Biological Staining and Imaging Research

Malachite Green, the colored counterpart to the carbinol base, has a long history of use as a biological stain. nih.gov This application leverages the dye's ability to bind to cellular components, rendering them visible under a microscope.

Malachite Green is utilized as a primary stain in the Schaeffer-Fulton method to visualize endospores, which appear green within pink-counterstained vegetative cells. nih.gov It also serves as a counterstain in the Giménez staining technique for identifying bacteria such as Rickettsia and Helicobacter pylori. nih.gov Furthermore, it is employed in the Ziehl-Neelsen method for staining acid-fast bacteria, including mycobacteria. nih.gov

While the carbinol base itself is colorless, its conversion to the colored cationic form under specific pH conditions is central to its utility in staining procedures. Recent research has also focused on developing derivatives of Malachite Green for advanced fluorescence imaging applications. For example, novel derivatives have been created that exhibit enhanced brightness and photostability when bound to specific proteins, making them suitable for live-cell and super-resolution imaging. rsc.org Although this compound base is non-fluorescent, its chemical scaffold is a key component in the design of these advanced imaging probes. invivochem.com Confocal fluorescence microscopy has been used to observe the localization of Malachite Green derivatives within cancer cells, revealing their transport into acidic cellular compartments and ultimately into the nuclei. nih.gov

Staining MethodApplicationTarget Organism/Structure
Schaeffer-Fulton Stain Endospore stainingBacteria (e.g., Bacillus, Clostridium)
Giménez Stain CounterstainingRickettsia, Helicobacter pylori
Ziehl-Neelsen Stain Staining acid-fast bacteriaMycobacterium

Staining of Specific Cellular Components (e.g., Mitochondria, Nuclei, Endospores)

The most prominent application of the Malachite Green dye system in cellular staining is for the visualization of bacterial endospores. wikipedia.orgmicrobenotes.comlibretexts.orgmicroxpress.inmicromasterlab.comyoutube.commicromasterlab.com The Schaeffer-Fulton stain, a widely used method, employs Malachite Green as the primary stain to color endospores green, while vegetative cells are counterstained with safranin, appearing pink or red. wikipedia.orgmicroxpress.inyoutube.commicromasterlab.com This differential staining technique relies on the application of heat to facilitate the penetration of Malachite Green into the tough, keratin-rich outer covering of the endospores. wikipedia.orgmicrobenotes.comlibretexts.orgmicroxpress.inmicromasterlab.com Once inside, the dye is not easily washed out from the spore, even with a water decolorization step that removes the stain from the vegetative cells. microbenotes.comlibretexts.orgmicromasterlab.com

While the cationic form of Malachite Green is the active staining agent, the carbinol base is inherently present in the aqueous staining solution. The acidic conditions often used in the preparation of the staining solution would favor the equilibrium towards the colored, cationic form, which is necessary for the staining process.

There is limited specific evidence for the routine use of this compound base for the targeted staining of mitochondria or nuclei in standard laboratory procedures. While some fluorescent dyes are specifically designed for mitochondrial staining, such as JC-1 iodide which shifts from green to red fluorescence based on mitochondrial membrane potential, this is a different class of compound and mechanism. scbt.com Similarly, specific nuclear stains like Hoechst 33258 are employed for their DNA-binding properties. scbt.com A study on the decolorization of Malachite Green by the fungus Cunninghamella elegans noted activity within the mitochondria, but this was related to the metabolic breakdown of the dye, not its use as a mitochondrial stain. nih.gov

Applications in Histology, Cytology, and Microscopy

In the broader fields of histology and cytology, Malachite Green is used as a counterstain in certain special staining methods. For instance, it is used as a blue-green counterstain in the Giménez staining method for visualizing bacteria like Rickettsia. omanchem.com It can also be employed as a counterstain in acid-fast staining procedures, such as the Ziehl-Neelsen method, to provide a contrasting background for the red-stained acid-fast bacilli. nih.govthermofisher.com

Furthermore, the incorporation of Malachite Green into fixatives for electron microscopy has been shown to enhance the staining of several cellular components, including ribosomes and myofilaments, and to aid in the preservation and staining of lipids. researchgate.net This suggests a role in improving the ultrastructural analysis of tissues. Again, these applications utilize the staining properties of the cationic form of Malachite Green, with the carbinol base being a component of the chemical equilibrium in the solution.

Role as a Photoinitiator in Photopolymerization Processes

A significant and emerging area of research for this compound base is its function as a photoinitiator, specifically as a photobase generator. scbt.com Upon exposure to ultraviolet (UV) light, this compound base (MGCB) undergoes a chemical transformation where it can release hydroxide ions (OH⁻). scbt.commedchemexpress.cominvivochem.com This photo-induced generation of a base can be harnessed to initiate or catalyze chemical reactions, including polymerization processes.

The mechanism involves the photoionization of the carbinol base, leading to the formation of the Malachite Green cation and a hydroxide anion. This localized and temporally controlled release of a base can trigger anionic photopolymerization. For example, research has demonstrated that the irradiation of Malachite Green leuco derivatives, including the carbinol base, can initiate the anionic polymerization of monomers like methyl methacrylate.

This property makes this compound base a valuable tool in applications requiring precise spatial and temporal control over polymerization, such as in the fabrication of microstructures, 3D printing, and in the development of light-curable coatings and adhesives. The ability to generate a base upon illumination opens up possibilities for "green" chemistry applications by replacing thermally driven processes with light-induced reactions that can be performed at ambient temperatures. micromasterlab.com

Bioremediation Strategies

The environmental fate and impact of Malachite Green have been a subject of considerable research due to its toxicity and persistence. Bioremediation strategies have primarily focused on the degradation and detoxification of the dye by various microorganisms.

Evaluation of Antifungal and Antiparasitic Properties for Environmental Applications

Malachite Green, in its cationic form, has been widely used in aquaculture as an effective agent against fungal infections, particularly from water molds like Saprolegnia spp., and for treating protozoan ectoparasites such as Ichthyophthirius multifiliis (the cause of "white spot disease"). omanchem.comnih.govresearchgate.netresearchgate.net Its efficacy as a fungicide and parasiticide is well-established. omanchem.comresearchgate.netresearchgate.net

In aqueous environments, the Malachite Green cation exists in a pH-dependent equilibrium with its colorless carbinol base. nih.gov While the cationic form is responsible for the antimicrobial activity, the carbinol form is also present and its concentration increases with higher pH. nih.gov The lipophilic nature of the carbinol base may influence its bioaccumulation and persistence in the environment. Studies on the photodegradation of Malachite Green have shown that the carbinol form (referred to as leucocarbinol) is more sensitive to irradiation than the dye form, suggesting that sunlight can play a role in its environmental breakdown. nih.gov

Drug Discovery and Therapeutic Potential

Emerging research has begun to explore the therapeutic potential of Malachite Green derivatives, including the carbinol form, beyond its traditional use as an antiseptic and antiparasitic agent. One promising area is in cancer therapy.

A study has investigated the use of Malachite Green leuco derivatives, including the carbinol form (MG-OH), incorporated into liposomes for the targeted killing of cancer cells. The principle behind this approach is that the non-toxic leuco derivatives can be delivered to cancer cells and, under the acidic conditions of the cellular compartments, convert to the cytotoxic cationic form (MG⁺). This pH-triggered activation leads to the release of the toxic agent within the target cells. The study found that liposomes containing MG-OH exhibited higher cytotoxicity against cancer cells than the free compound, and that the released MG⁺ ultimately localized in the nuclei. This suggests a potential strategy for developing targeted cancer therapies with reduced systemic toxicity.

The toxic properties of Malachite Green to mammalian cells are a significant consideration. nih.govnih.gov However, the ability to control its activation from a non-toxic precursor like the carbinol base offers a potential avenue for therapeutic development, provided that selective delivery and activation at the target site can be achieved.

Cytotoxic Effects on Cancer Cells and Related Mechanisms

Recent research has explored the potential of Malachite Green derivatives, including the carbinol form (MG-OH), as cytotoxic agents against cancer cells. nih.gov A key strategy involves incorporating these compounds into liposomes, which act as delivery vehicles. nih.gov

In one study, liposomes containing this compound base (MG-OH) were investigated for their effects on murine colon cancer cells (Colon 26) and human embryonic kidney cells (HEK 293). The underlying mechanism relies on the pH-dependent properties of the compound. The liposomes are designed to release the compound under acidic conditions, which are characteristic of cellular compartments like endosomes and lysosomes. nih.gov Once released from the liposome, the carbinol base becomes the cationic, water-soluble Malachite Green (MG+), which can then exert a toxic effect. nih.gov

The study found that the cytotoxic effect of liposomes containing MG-OH was higher than that of the free, unencapsulated compound. nih.gov Confocal fluorescence microscopy revealed that after being released in these acidic compartments, the resulting MG+ is ultimately transported into the cell nuclei. nih.gov The toxic effect on cancer cells was directly correlated to the ionization ability of the malachite green derivative, with MG-OH showing significant activity. nih.gov

Cytotoxicity of Liposomal this compound Base (MG-OH) nih.gov
ParameterObservationAffected Cell Lines
Delivery MethodLiposomal EncapsulationColon 26 (murine colon cancer), HEK 293 (human embryonic kidney)
Mechanism of ActionpH-triggered release in acidic cellular compartments (endosomes/lysosomes), conversion to cationic MG+, and transport into the nucleus.Colon 26, HEK 293
Efficacy ComparisonLiposomally delivered MG-OH showed higher cytotoxicity than the free compound.Colon 26, HEK 293

Screening Potential Drug Candidates

The ability of this compound base to interact with specific cellular components makes it a molecule of interest for the development of screening assays for potential drug candidates. smolecule.com Its pH-dependent color change from colorless to a deep green provides a visual and measurable signal that can be harnessed in various experimental setups. smolecule.com

This property is valuable for studying the effects of potential drugs on cellular processes or for screening compounds that might interfere with its binding to specific biomolecules. smolecule.com While this is an emerging area, the principle lies in using the carbinol base's conversion as an indicator in assays designed to identify new therapeutic agents. smolecule.comnih.gov

Aptamer-Based Research

Aptamers, which are short, single-stranded nucleic acids, can bind to target molecules with high specificity and affinity. basepairbio.comosti.gov The interaction between the Malachite Green aptamer (MGA) and its target has become a model system for studying how aptamers can influence chemical processes. basepairbio.com

Control of Chemical Reactivity through Aptamer Binding

Research has demonstrated that an RNA aptamer can control the chemical reactivity of Malachite Green. basepairbio.com The Malachite Green aptamer (MGA) inhibits the bleaching of Malachite Green, a process that involves a hydroxide ion (OH-) attacking the central carbon atom of the dye to form the carbinol base. osti.gov

The mechanism for this control is based on steric hindrance. basepairbio.comosti.gov Computational analysis of the MGA-MG complex structure predicted that the aptamer's binding pocket sterically excludes molecules, even one as small as a hydroxide ion, from accessing the central carbon atom of the bound Malachite Green. basepairbio.comosti.gov This protective binding prevents the chemical reaction that would otherwise convert the colored dye into its colorless carbinol form. basepairbio.com This control over the molecule's reactivity is reversible and can be negated by introducing an antisense oligonucleotide that is complementary to the aptamer's binding pocket. basepairbio.comosti.gov

Protection of Target Molecules from Oxidation

The Malachite Green aptamer not only controls the conversion to the carbinol base but also protects the Malachite Green molecule from oxidation over extended periods, lasting several days. basepairbio.com This protective effect is a direct result of the aptamer's binding. basepairbio.com

The aptamer creates a coherent interface around the Malachite Green molecule, physically shielding it from oxidative agents. basepairbio.com Experimental studies have confirmed this protective capability, showing that in the presence of the MGA, the rate of MG oxidation is significantly reduced compared to when the dye is incubated alone or with a control RNA sequence. basepairbio.com This demonstrates that a nucleic acid aptamer can be used to selectively protect specific chemical groups on its target molecule from modification. basepairbio.com

Aptamer-Mediated Protection of Malachite Green (MG) from Oxidation basepairbio.com
ConditionAptamer/Control ConcentrationObservation
MG aloneN/ABaseline rate of oxidation observed.
MG + Control RNA10 µMNo significant protection from oxidation.
MG + MGA0.5 µM - 6 µMConcentration-dependent protection from oxidation; higher MGA concentrations offered greater protection.
MG + MGA + Antisense Oligonucleotide10 µM MGA, 20-100 µM ASThe protective effect of the aptamer was reversed.

Regulatory Science and Risk Assessment Frameworks for Malachite Green Carbinol Base

Development of Analytical Standards for Residue Detection

The effective regulation of Malachite Green (MG) and its forms, including the carbinol base, hinges on the availability of sensitive and reliable analytical methods for detecting its residues in food products, particularly from aquaculture. Since the carbinol form exists in equilibrium with the cationic form of Malachite Green in water, and because Malachite Green is rapidly metabolized to Leucomalachite Green (LMG) in fish, analytical standards focus on the detection of both the parent compound (MG) and its principal metabolite (LMG). nih.govdtu.dk LMG is considered the primary marker for residue monitoring because it is retained in fish muscle and fat for significantly longer periods than the parent compound. nih.govusda.gov

Significant efforts have been dedicated to developing robust analytical techniques to quantify these residues at very low levels. The primary methods employed are chromatography-based, known for their high sensitivity and accuracy. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and validated methods for this purpose. researchgate.netnih.govschinafish.cn These techniques allow for the successful determination of MG and LMG in various aquatic species, including catfish, eel, trout, and salmon. researchgate.net

The development of these standards has achieved very low limits of detection (LOD), ensuring that even trace amounts of the residues can be identified. For instance, specific LC-MS/MS methods can achieve an LOD of 0.2 µg/kg for both MG and LMG. researchgate.net Another developed UPLC-MS/MS method reports a detection limit of 0.1 µg/kg. schinafish.cn These sensitive methods are crucial for the enforcement of regulatory limits set by national and international bodies.

Table 1: Analytical Methods for Malachite Green (MG) and Leucomalachite Green (LMG) Residue Detection

Analytical Method Analyte(s) Limit of Detection (LOD) Sample Matrix
HPLC MG and LMG 1 µg/kg Aquatic Animal Tissue
LC-MS/MS MG and LMG 0.2 µg/kg Aquatic Animal Tissue

International Regulatory Scrutiny and Guidelines

Due to concerns about its toxicity, the use of Malachite Green in aquaculture for animals intended for human consumption is prohibited in many jurisdictions, including the European Union, the United States, and Canada. dtu.dkusda.gov Consequently, there is a zero-tolerance policy for its residues in food products in many regions. nih.gov

However, to harmonize the enforcement of this ban, some authorities have established a Minimum Required Performance Limit (MRPL) for analytical methods. The European Union has set an MRPL of 2 µg/kg (micrograms per kilogram) for the sum of Malachite Green and Leucomalachite Green in aquaculture products. usda.govmatec-conferences.org This value does not represent a safe level but rather a uniform analytical benchmark for laboratories to ensure that methods are sensitive enough to detect illegal use effectively. usda.gov

Other international bodies and countries have adopted similar stances. The FAO/WHO Joint Expert Committee on Food Additives (JECFA) has not conducted a toxicity evaluation for MG, and thus no international standard has been established. usda.gov In Japan, the Ministry of Health, Labour, and Welfare proposed establishing a "not detected" level as the maximum residue limit for both MG and LMG. usda.gov Similarly, Australia and New Zealand have set the standard at "not detected," with a corresponding limit of detection of 2 µg/kg. usda.gov This international consensus underscores the global concern regarding the presence of these residues in the food chain.

Table 2: International Regulatory Limits for Malachite Green (MG) and Leucomalachite Green (LMG)

Country/Region Regulatory Limit Notes
European Union 2 µg/kg Minimum Required Performance Limit (MRPL) for the sum of MG and LMG. usda.gov
United States Not Approved Use in aquaculture is prohibited. usda.gov
Canada Not Approved Use in aquaculture is prohibited. usda.gov
Japan "Not Detected" Proposed maximum residue limit. usda.gov

Evaluation of Human Exposure and Risk Assessment Methodologies

Risk assessment for Malachite Green Carbinol base is intrinsically linked to the assessment of the broader Malachite Green chemical family and its metabolites. The primary route of human exposure is through the consumption of contaminated seafood from aquaculture operations where the substance may have been used illegally. nih.govdtu.dk

Consideration of Metabolites in Exposure Assessment

A critical component of any robust risk assessment for Malachite Green is the inclusion of its primary metabolite, Leucomalachite Green (LMG). usda.govscbt.com LMG is formed by the reduction of Malachite Green within the fish and persists in tissues for much longer periods. usda.govnih.gov As a result, the majority of human dietary intake of residues from contaminated fish is likely to be in the leuco form. scbt.com

Therefore, exposure assessments and regulatory limits are typically based on the combined sum of MG and LMG. nih.govusda.gov The toxicological profile of LMG is also a key consideration. While some in vitro studies on human cell lines suggest LMG has lower cytotoxicity compared to the parent MG compound, it is still a substance of concern. nih.gov The European Chemicals Agency (ECHA) notes that Leucomalachite green is suspected of causing genetic defects and cancer. nih.gov

Limitations in Toxicological Data and Future Research Needs

A significant challenge in conducting a comprehensive risk assessment for this compound base is the existence of limitations and gaps in the available toxicological data. While there is concern that the substance may cause cancer or mutations, some assessments conclude there is not enough data to make a definitive evaluation. scbt.com One safety data sheet indicates that a formal Chemical Safety Assessment has not been carried out for the substance. chemos.de

There is a recognized need for further research to resolve these uncertainties. Key areas for future investigation include:

Comprehensive Carcinogenicity Studies: Long-term animal studies are needed to clarify the carcinogenic potential of both Malachite Green and Leucomalachite Green. One two-year study in rats fed high doses of LMG noted an increase in lung adenomas in males but no incidences of liver tumors, highlighting the need for more extensive research. scbt.com

Genotoxicity Data: While some evidence suggests potential mutagenic effects, further studies are required to fully understand the genotoxic potential. scbt.com

Developmental and Reproductive Toxicity: Malachite Green is suspected of damaging the unborn child, but more detailed guideline-compliant studies would strengthen the basis for risk assessment. nih.govindustrialchemicals.gov.au

Biological Monitoring Values: No reference values for the biological monitoring of MG or LMG exposure in humans have been established, which could otherwise provide a more direct measure of human exposure. nih.gov

Addressing these data gaps is essential for refining human health risk assessments and ensuring that regulatory frameworks are built upon a complete and robust scientific foundation.

Future Research Directions and Unanswered Questions

Elucidation of Complete Metabolic Pathways and Unidentified Metabolites

The metabolic conversion of malachite green to the persistent and lipophilic leucomalachite green is a well-documented pathway. nih.gov However, the specific metabolic journey of the malachite green carbinol base once it is absorbed by an organism remains largely uncharacterized. The carbinol form is known to be unstable and can rapidly transform into other intermediate metabolites. scbt.com Future research must prioritize the following:

Mapping the Carbinol-Specific Pathway: It is crucial to investigate whether the carbinol base is metabolized directly or if it must first revert to the cationic form in vivo before undergoing reduction to leucomalachite green. This requires sophisticated metabolic studies that can track the fate of the carbinol moiety specifically.

Identifying Unique Metabolites: Research has identified several metabolites of malachite green, including N-demethylated derivatives and benzophenone (B1666685) products. nih.gov However, it is plausible that the carbinol base generates a unique profile of intermediate or terminal metabolites that have not yet been identified. Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are needed to screen for and characterize these unknown compounds in various biological matrices.

Role of Gut Microbiota: The intestinal microflora plays a significant role in reducing malachite green to leucomalachite green. researchgate.net A key unanswered question is the extent and rate at which gut microbes metabolize the carbinol base. Comparative studies are needed to understand if the carbinol form has a different bioavailability or metabolic susceptibility to gut bacteria compared to the cationic form.

A proposed pathway for malachite green degradation involves a series of N-demethylation, reduction, and oxidation steps. drugbank.com Determining how the carbinol base enters and proceeds through this or an alternative pathway is a fundamental goal for future metabolic research.

Advanced Remediation Technologies and Combinatorial Approaches

Numerous technologies have been explored for the removal of malachite green from wastewater, including adsorption, biodegradation, and advanced oxidation processes (AOPs). invivochem.com Future research into remediation should leverage the unique chemical properties of the carbinol base.

Targeted Photocatalysis: The carbinol base is significantly more susceptible to photodegradation than the cationic form. nih.gov This property should be exploited by developing photocatalytic systems (e.g., using TiO2 or ZnO) specifically optimized for the degradation of the carbinol form under natural sunlight. uobaghdad.edu.iq Research is needed to enhance catalyst efficiency and understand the degradation mechanism.

Combinatorial Remediation Systems: Future strategies should explore combinatorial approaches that first use a pH shift to convert the cationic dye into the more readily degradable carbinol form, followed by a targeted AOP. Systems combining pH adjustment with UV/H₂O₂ or photo-Fenton processes could offer a synergistic and more efficient degradation pathway. uobaghdad.edu.iqnih.gov

Development of Novel Adsorbents: The distinct polarity and size of the carbinol base compared to the cationic form may influence its adsorption behavior. Research should focus on developing and testing novel, low-cost adsorbents that show high selectivity and capacity for the carbinol base, facilitating its removal from complex effluents.

Scaling and Real-World Application: A major hurdle is transitioning promising lab-scale remediation techniques to large-scale, practical applications. Future work must address the engineering challenges of implementing these advanced technologies in real-world industrial wastewater treatment scenarios, focusing on cost-effectiveness and sustainability.

Novel Biomedical Applications and Therapeutic Strategies

While primarily known for its toxicity, the unique properties of this compound base and its derivatives suggest potential for novel biomedical applications, moving far beyond their use as simple biological stains. invivochem.com

Photo-activated Drug Delivery and pH Modulation: The carbinol base is a photoinduced hydroxyl ion emitter, meaning it can release OH⁻ ions and locally increase pH when exposed to UV light. medchemexpress.comrsc.org This opens a futuristic avenue for developing drug delivery systems or therapeutic strategies where a precise, light-triggered change in pH is required to activate a drug or alter the microenvironment of diseased tissue, such as a tumor.

Next-Generation Photodynamic Therapy (PDT): The cationic form of malachite green has already shown promise as a photosensitizer for killing pathogens, including fungi like Candida albicans and parasites such as Leishmania tropica. Future research could explore the development of novel derivatives of the carbinol base that can be activated by specific wavelengths of light to generate reactive oxygen species, offering a new class of agents for antimicrobial and anticancer PDT.

Advanced Bio-imaging and Diagnostics: Researchers have begun to design malachite green derivatives for advanced biological imaging, including two-photon RNA labeling. uobaghdad.edu.iq The non-fluorescent nature of the carbinol base, which converts to the colored cationic form, could be harnessed to create "turn-on" fluorescent probes that only activate in specific cellular compartments or in response to a particular stimulus, enabling highly sensitive live-cell imaging. medchemexpress.com

Refined Toxicological Risk Assessment Models

Current risk assessments for malachite green are complicated by the compound's complex behavior and the long-term persistence of its metabolite, leucomalachite green. nih.gov The significant knowledge gaps regarding the carbinol base represent a major deficiency in existing models. A refined approach is necessary for accurate human health risk assessment.

Future models must incorporate:

A Three-Compartment Pharmacokinetic Model: Risk assessments need to evolve from a simple parent-metabolite model to one that includes the dynamic, pH-dependent equilibrium between the malachite green cation, the carbinol base, and leucomalachite green. This requires more data on the absorption, distribution, metabolism, and excretion (ADME) of the carbinol base itself.

Mechanism-Based Toxicity Data: There is a need for more mechanistic studies to understand how the carbinol base interacts with cellular targets. It is essential to determine if it has a unique genotoxic or carcinogenic potential distinct from the cationic dye or leucomalachite green. This data is critical for moving beyond default uncertainty factors in risk assessment.

Aggregate Exposure Scenarios: Models should consider aggregate exposure from various sources and the interplay of the different forms of the compound in the environment and diet. This will allow for the application of more sophisticated risk assessment concepts like the Margin of Exposure (MOE) to evaluate consumer risks from contaminated food products more accurately.

Q & A

Q. What spectroscopic and chromatographic methods are used to confirm the identity of Malachite Green Carbinol base?

To verify the compound’s identity, researchers typically employ:

  • UV-Vis spectroscopy : Characterize absorption maxima (e.g., λmax ~ 617 nm in acidic conditions) to confirm its chromophoric structure .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with mobile phases like acetonitrile/water (70:30) and detection at 618 nm to assess purity and retention time .
  • Mass Spectrometry (MS) : Confirm molecular weight (C23H26N2O, MW 346.47 g/mol) via ESI-MS in positive ion mode .

Q. How is this compound base prepared for phosphate quantification assays?

A standard protocol involves:

Dissolving 44 mg of this compound base in 36 mL of 3N sulfuric acid to form the dye solution .

Preparing a phosphate standard curve using NaH2PO4 dilutions (0–100 µM) and mixing 25 µL of each dilution with 50 µL of dye solution.

Incubating for 10 minutes at room temperature before measuring absorbance at 630 nm. Subtract blank readings (e.g., EDTA-quenched reactions) to account for background hydrolysis .

Q. What are the primary applications of this compound base in biochemical assays?

It is widely used for:

  • Phosphate detection : Quantifying inorganic phosphate (Pi) released in enzymatic reactions (e.g., GTPase activity assays) via colorimetric analysis .
  • DNA/protein interaction studies : As a staining agent in gel electrophoresis due to its affinity for nucleic acids and proteins .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Malachite Green-based phosphate assays to minimize interference?

Key variables to optimize:

  • pH sensitivity : Adjust sulfuric acid concentration (e.g., 0.2–0.5 M) to stabilize the dye-phosphate complex and reduce non-specific binding .
  • Temperature control : Maintain assays at 25°C ± 1°C to prevent spontaneous GTP hydrolysis, which increases background noise .
  • Interfering substances : Pre-treat samples with chelators (e.g., EDTA) to sequester metal ions that alter dye aggregation .

Q. How should researchers address contradictory data in this compound base studies (e.g., inconsistent phosphate recovery rates)?

Follow these steps:

Replicate experiments : Ensure reproducibility across ≥3 independent trials.

Validate protocols : Cross-check against alternative methods (e.g., radioisotopic labeling) .

Discuss limitations : In manuscripts, explicitly state potential error sources (e.g., dye instability in light) and compare findings with prior studies (e.g., recovery rates of 85–110% in controlled conditions) .

Q. What green chemistry principles can be applied to reduce the environmental impact of this compound base usage?

Strategies include:

  • Solvent substitution : Replace sulfuric acid with biodegradable alternatives (e.g., citric acid buffers) while maintaining assay sensitivity .
  • Waste minimization : Scale down reaction volumes (e.g., microplate formats) and recover dye via adsorption on activated carbon .
  • Quantitative metrics : Report atom economy (e.g., 78% for synthesis from benzaldehyde derivatives) and E-factor (kg waste/kg product) to benchmark sustainability .

Q. What advanced techniques are recommended for characterizing this compound base degradation products?

  • LC-MS/MS : Identify degradation intermediates (e.g., leuco forms) using fragmentation patterns and retention time matching .
  • NMR spectroscopy : Analyze structural changes via 1H/13C NMR, focusing on shifts in aromatic protons (δ 6.8–7.4 ppm) and carbinol OH groups (δ 2.1 ppm) .

Q. How can researchers design experiments to explore novel applications of this compound base in catalysis or material science?

Use the PICO framework for hypothesis-driven studies:

  • Population : Catalytic systems (e.g., lignin depolymerization).
  • Intervention : Malachite Green as a redox mediator.
  • Comparison : Traditional catalysts (e.g., transition metals).
  • Outcome : Reaction efficiency (e.g., yield, turnover frequency) .
    Apply FINER criteria to ensure feasibility, novelty, and relevance to sustainable chemistry goals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.